molecular formula C31H30N2O5 B4179081 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide

Cat. No.: B4179081
M. Wt: 510.6 g/mol
InChI Key: PYFHYTZYHDJUMU-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often the subject of ongoing research to fully understand the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide apart from similar compounds is its specific tricyclic structure and the presence of unique functional groups.

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O5/c1-37-25-9-5-6-10-26(25)38-23-15-13-22(14-16-23)32-29(34)24(17-19-7-3-2-4-8-19)33-30(35)27-20-11-12-21(18-20)28(27)31(33)36/h2-10,13-16,20-21,24,27-28H,11-12,17-18H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFHYTZYHDJUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3)N4C(=O)C5C6CCC(C6)C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide
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2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide

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